molecular formula C19H21N5O6S B12365045 (S)-2-({5-[3-(2-Amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-6-yl)-propyl]-thiophene-3-carbonyl}-amino)-pentanedioic acid

(S)-2-({5-[3-(2-Amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-6-yl)-propyl]-thiophene-3-carbonyl}-amino)-pentanedioic acid

Katalognummer: B12365045
Molekulargewicht: 447.5 g/mol
InChI-Schlüssel: RMEHPWHLFJJYTB-ZDUSSCGKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Antifolate C2 is a member of the antifolate class of compounds, which are known for their ability to inhibit the function of folic acid. Folic acid is essential for various cellular processes, including DNA and RNA synthesis, repair, and methylation. Antifolates are primarily used in chemotherapy to target rapidly dividing cancer cells by disrupting their folate metabolism. Antifolate C2, like other antifolates, inhibits dihydrofolate reductase, an enzyme critical for the conversion of dihydrofolate to tetrahydrofolate, thereby impeding the synthesis of nucleotides required for DNA replication .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Antifolate C2 typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as a substituted benzene ring or a heterocyclic compound.

    Functional Group Introduction: Functional groups such as amino, hydroxyl, or carboxyl groups are introduced through various chemical reactions, including nitration, reduction, and esterification.

    Coupling Reactions: The functionalized precursor is then coupled with a folate analog or a similar structure using coupling agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to obtain pure Antifolate C2.

Industrial Production Methods: Industrial production of Antifolate C2 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Analyse Chemischer Reaktionen

Types of Reactions: Antifolate C2 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Antifolate C2, each with distinct chemical and biological properties .

Wissenschaftliche Forschungsanwendungen

Antifolate C2 has a wide range of scientific research applications, including:

Wirkmechanismus

Antifolate C2 exerts its effects by inhibiting dihydrofolate reductase, an enzyme that catalyzes the reduction of dihydrofolate to tetrahydrofolate. This inhibition disrupts the folate cycle, leading to a depletion of tetrahydrofolate and subsequent inhibition of nucleotide synthesis. As a result, rapidly dividing cells, such as cancer cells, are unable to synthesize DNA and RNA, leading to cell death. The molecular targets and pathways involved in this mechanism include the folate cycle enzymes and the nucleotide synthesis pathways .

Vergleich Mit ähnlichen Verbindungen

Uniqueness of Antifolate C2: Antifolate C2 is unique in its ability to selectively target dihydrofolate reductase in specific cellular contexts, such as folylpolyglutamate synthetase-deficient cells. This selectivity makes it a promising candidate for overcoming resistance to other antifolates, such as methotrexate, in certain cancer types .

Eigenschaften

Molekularformel

C19H21N5O6S

Molekulargewicht

447.5 g/mol

IUPAC-Name

(2S)-2-[[5-[3-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-6-yl)propyl]thiophene-3-carbonyl]amino]pentanedioic acid

InChI

InChI=1S/C19H21N5O6S/c20-19-23-15-12(17(28)24-19)7-10(21-15)2-1-3-11-6-9(8-31-11)16(27)22-13(18(29)30)4-5-14(25)26/h6-8,13H,1-5H2,(H,22,27)(H,25,26)(H,29,30)(H4,20,21,23,24,28)/t13-/m0/s1

InChI-Schlüssel

RMEHPWHLFJJYTB-ZDUSSCGKSA-N

Isomerische SMILES

C1=C(NC2=C1C(=O)NC(=N2)N)CCCC3=CC(=CS3)C(=O)N[C@@H](CCC(=O)O)C(=O)O

Kanonische SMILES

C1=C(NC2=C1C(=O)NC(=N2)N)CCCC3=CC(=CS3)C(=O)NC(CCC(=O)O)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.